molecular formula C14H19NO2 B7588297 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid

1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No. B7588297
M. Wt: 233.31 g/mol
InChI Key: WSYFGJAWQDWPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid, also known as DMPP, is a chemical compound that belongs to the pyrrolidine family. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. DMPP is synthesized using various methods, and it has a wide range of applications in biochemical and physiological research.

Mechanism of Action

1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid acts as an agonist for the α7 nicotinic acetylcholine receptor, which is located in the central nervous system. When 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid binds to the receptor, it causes a conformational change that leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has various biochemical and physiological effects. It has been shown to enhance the release of dopamine and other neurotransmitters in the brain, which can lead to increased cognitive function and improved memory. 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has also been shown to have anti-inflammatory effects and to protect against oxidative stress. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving vascular function.

Advantages and Limitations for Lab Experiments

1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective tool for scientific research. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has a high affinity for the α7 nicotinic acetylcholine receptor, making it a useful ligand for studying the receptor's function. However, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has a narrow range of targets, limiting its usefulness in certain types of experiments.

Future Directions

There are several future directions for 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid research. One area of focus is the development of novel 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid analogs with improved pharmacokinetic properties and a broader range of targets. Another area of focus is the investigation of 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid's potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid could be used as a tool to study the role of the α7 nicotinic acetylcholine receptor in various physiological processes, such as learning and memory. Overall, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has the potential to be a valuable tool for scientific research in the future.

Synthesis Methods

1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid can be synthesized using various methods, including the reaction of 3,4-dimethylbenzylamine with 2-pyrrolidone-5-carboxylic acid, followed by acidification and crystallization. Another method involves the reaction of 3,4-dimethylbenzylamine with ethyl 2-oxo-4-phenylbutyrate, followed by hydrolysis and decarboxylation. 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid can also be synthesized using a modified Strecker synthesis method.

Scientific Research Applications

1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a ligand for G protein-coupled receptors, such as the α7 nicotinic acetylcholine receptor. 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid is also used as a tool to study the mechanism of action of various drugs, including nicotine and acetylcholine. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid can be used to study the effects of drugs on the central nervous system and to investigate the role of neurotransmitters in various physiological processes.

properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-5-6-12(8-11(10)2)9-15-7-3-4-13(15)14(16)17/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYFGJAWQDWPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid

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